N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide
Description
N-(5-Chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide is a synthetic indole derivative featuring a 2-oxoindoline core substituted with a chlorine atom at the 5-position and a phenoxyethyl group at the 1-position. The acetamide moiety is attached to the 3-position of the indoline ring.
Properties
IUPAC Name |
N-[5-chloro-2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)20-17-15-11-13(19)7-8-16(15)21(18(17)23)9-10-24-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQDNFTWBMVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-oxoindoline and 2-phenoxyethylamine.
Reaction Conditions: The 5-chloro-2-oxoindoline is reacted with 2-phenoxyethylamine under controlled conditions to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Indole vs. Phthalimide Derivatives
- Phthalimides are often used as monomers for polyimides, highlighting differences in application focus (materials science vs.
- Adamantane-Substituted Indole Acetamides (): These derivatives replace the phenoxyethyl group with a bulky adamantane moiety. The adamantane group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s phenoxyethyl chain .
2-Oxoindoline Derivatives ():
- Compound 2 (): Features a 2-oxoindolin-3-ylidene core with a phenethyl-acetamide group.
- Thiazolidinone Hybrids (): Compounds like 12a integrate a thiazolidinone ring, which introduces additional hydrogen-bonding sites. This structural modification could enhance antimicrobial or anti-inflammatory activity compared to the target compound’s simpler acetamide group .
Substituent Effects
Halogen Substituents
- Nitro groups are associated with antibacterial and antiparasitic activities, whereas chlorine may favor metabolic stability .
- 3,5-Dichlorophenyl Trichloroacetamide (): Meta-chlorine substituents on the phenyl ring influence crystal packing via halogen bonding. In the target compound, the 5-chloro group on the indoline may similarly affect solid-state properties or intermolecular interactions .
Acetamide Modifications
- Isoxazole-Substituted Acetamides (): Compounds like (E)-N-(3-fluoroisoxazol-5-yl)-2-(substituted-2-oxoindolin-3-ylidene)acetamide replace the phenoxyethyl group with heterocyclic rings. Isoxazole moieties can enhance metabolic resistance or target kinase enzymes, suggesting divergent biological pathways compared to the target compound’s phenoxyethyl chain .
- Benzothiazole Acetamides (): Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core, which is associated with anticancer and antiviral activities. The trifluoromethyl group improves pharmacokinetic properties, contrasting with the target’s chlorine and phenoxyethyl groups .
Comparative Data Table
Biological Activity
N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features an indoline core, which is significant for its biological properties. The presence of a chloro group and a phenoxyethyl side chain contributes to its pharmacological profile.
Synthesis Methods
Various synthetic routes have been explored to obtain this compound. One common method involves the condensation of 5-chloroindole derivatives with phenoxyethylamine followed by acetylation. The yield and purity of the final product are crucial for subsequent biological testing.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.0 | |
| Escherichia coli | 8.0 | |
| Methicillin-resistant S. aureus (MRSA) | 2.0 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is consistent with other indole-based compounds known for similar mechanisms.
Case Studies
- In Vivo Efficacy : In a study involving murine models, this compound was administered to mice infected with MRSA. The results showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as an effective therapeutic agent.
- Synergistic Effects : A combination therapy study demonstrated that when used alongside traditional antibiotics (e.g., penicillin), the efficacy of both drugs increased significantly, suggesting potential for combination therapies in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
